molecular formula C5H9Cl2O2P B14592506 Ethyl 2-(dichlorophosphanyl)propanoate CAS No. 61553-28-4

Ethyl 2-(dichlorophosphanyl)propanoate

Cat. No.: B14592506
CAS No.: 61553-28-4
M. Wt: 203.00 g/mol
InChI Key: DDMJCLNFCQEWKH-UHFFFAOYSA-N
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Description

Ethyl 2-(dichlorophosphanyl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a phosphanyl group, which is a derivative of phosphine, making it unique in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(dichlorophosphanyl)propanoate can be synthesized through the reaction of ethyl propanoate with dichlorophosphine. The reaction typically requires a catalyst and is carried out under controlled temperature conditions to ensure the desired product is obtained. The general reaction scheme is as follows:

[ \text{C}_3\text{H}_7\text{COOCH}_2\text{CH}_3 + \text{PCl}_2\text{H} \rightarrow \text{C}_3\text{H}_7\text{COOCH}_2\text{CH}_3\text{PCl}_2 ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(dichlorophosphanyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

  • **Reduction

Properties

CAS No.

61553-28-4

Molecular Formula

C5H9Cl2O2P

Molecular Weight

203.00 g/mol

IUPAC Name

ethyl 2-dichlorophosphanylpropanoate

InChI

InChI=1S/C5H9Cl2O2P/c1-3-9-5(8)4(2)10(6)7/h4H,3H2,1-2H3

InChI Key

DDMJCLNFCQEWKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)P(Cl)Cl

Origin of Product

United States

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